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Compound of Interest

Compound Name: L-PROLINE-N-FMOC (13C5,15N)

Cat. No.: B1579744

Executive Summary

Fmoc-L-Proline-13C5,15N is a high-fidelity stable isotope-labeled amino acid derivative used
primarily in biomolecular NMR spectroscopy and quantitative proteomics. By incorporating
uniform Carbon-13 (

) and Nitrogen-15 (

) isotopes, this compound overcomes the "spectroscopic silence" of proline residues in
standard

HSQC experiments due to their lack of an amide proton.

This guide provides the validated technical specifications, safety protocols, and experimental
workflows required for the integration of Fmoc-L-Proline-13C5,15N into solid-phase peptide
synthesis (SPPS) and subsequent structural analysis.

Technical Specifications & ldentity

The precise identification of stable isotopes is critical for regulatory compliance and
experimental reproducibility.

Chemical Identity
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Parameter

Specification

Product Name

Fmoc-L-Proline-13C5,15N

Systematic Name

N-(9-Fluorenylmethoxycarbonyl)-L-proline-
13C5,15N

CAS Number (Labeled)

1217452-48-6

CAS Number (Unlabeled)

71989-31-6

Molecular Formula

Molecular Weight

343.33 g/mol (Labeled) vs 337.37 g/mol
(Unlabeled)

Mass Shift

+6 Da (

from

from

Isotopic Purity

atom %

atom %

Solubility

Soluble in DMF, DMSO, Methanol

Structural Context

Unlike standard amino acids, Proline is a secondary amine (an imino acid). The Fmoc

protection group is attached to the pyrrolidine nitrogen. In the labeled variant, the entire

pyrrolidine ring (

) and the nitrogen atom are isotopically enriched.
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Safety Data & Handling (SDS Summary)

Note: While stable isotopes are generally non-radioactive, they should be handled with the
same rigor as standard biochemical reagents. The following data is synthesized from MSDS for
the Fmoc-protected parent compound.

Hazard Identification (GHS Classification)

» Signal Word: Warning
e Hazard Statements:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

Handling Protocols

» Hygroscopicity: Fmoc-amino acids are susceptible to hydrolysis. Store in a desiccator.
e Storage:

is recommended for long-term stability of the isotope label and Fmoc group integrity.

o Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are
mandatory. Handle in a fume hood to avoid inhalation of fine powder.

Application: Solid Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-Proline-13C5,15N into a peptide backbone requires modified
protocols due to the steric hindrance of the pyrrolidine ring and the high cost of the reagent.

Strategic Coupling Logic

» Cost-Efficiency: Use a lower molar excess (e.g., 2.5 equiv) compared to standard amino
acids (5-10 equiv), coupled with a more efficient activation agent (HATU/HOAL) to ensure
completion.
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 Steric Hindrance: Proline is a secondary amine. Coupling to a proline residue (the
subsequent step) is often difficult. Coupling of the proline (this step) is generally rapid but
prone to epimerization if over-activated.

Validated Coupling Protocol

Reagents:

Resin: Rink Amide or Wang Resin (0.4-0.6 mmol/g loading).

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate).

Base: DIPEA (N,N-Diisopropylethylamine).

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

o Preparation: Dissolve 1.0 eq of Fmoc-L-Proline-13C5,15N, 0.95 eq of HATU in minimal DMF.

 Activation: Add 2.0 eq of DIPEA. Allow pre-activation for exactly 30 seconds. Critical: Do not
extend pre-activation to prevent racemization.

o Coupling: Add the mixture to the deprotected resin-bound peptide.

o Agitation: Shake at room temperature for 45-60 minutes.

e Monitoring: Perform a Chloranil test (standard Kaiser test does not work for secondary
amines like Proline).

Capping: Acetylate unreacted sites to prevent deletion sequences.

SPPS Workflow Diagram
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Caption: Optimized SPPS coupling cycle for expensive isotope-labeled Proline derivatives,
emphasizing short pre-activation to minimize racemization.

Application: Bio-NMR Spectroscopy

Proline is unigue among amino acids because it lacks an amide proton (

) when in a peptide bond. This renders it invisible in standard

HSQC spectra, which are the "fingerprints" of protein structure.

The "Silent" Residue Problem

In a standard protein assignment workflow, researchers rely on the amide proton to connect
residues. Proline breaks this chain ("Proline Kink").

e Solution: Using Fmoc-L-Proline-13C5,15N allows detection via carbon-detected experiments
or specific triple-resonance experiments that bridge the proline gap using

and
couplings.
Experimental Strategy
By incorporating
Proline, the following experiments become possible:

o H(CA)CON: Correlates the

of Proline to its own Nitrogen (
) and Carbony! (
).
 CANCO: Connects the
of the preceding residue to the Proline Nitrogen.

e Cis/Trans Isomerization: The chemical shift difference between

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1579744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

and
in

-labeled Proline is the gold standard for distinguishing cis (~10 ppm difference) vs trans (~5
ppm difference) peptide bonds.

NMR Assignment Pathway
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Caption: Flow of magnetization in NMR experiments. The 13C/15N labeling of Proline bridges
the connectivity gap caused by the lack of an amide proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. L-Proline-13C5 13C 99atom , 99 CP 201740-83-2 [sigmaaldrich.com]

e 2. isotope.com [isotope.com]

e 3. isotope.com [isotope.com]

e 4. L-Proline-13C5,15N | C5H9NO?2 | CID 71310238 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Fmoc-L-Proline-13C5,15N: Technical Specifications &
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1579744#fmoc-I-proline-13c5-15n-cas-number-and-
safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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